molecular formula C11H15NO2S B13007430 6-(tert-Butylthio)-5-methylnicotinic acid

6-(tert-Butylthio)-5-methylnicotinic acid

Cat. No.: B13007430
M. Wt: 225.31 g/mol
InChI Key: AATXFIVGWCRCOK-UHFFFAOYSA-N
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Description

6-(tert-Butylthio)-5-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a tert-butylthio group and a methyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylthio)-5-methylnicotinic acid typically involves the introduction of the tert-butylthio group to the nicotinic acid framework. One common method involves the reaction of 6-chloro-5-methylnicotinic acid with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butylthio)-5-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the position of the tert-butylthio group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(tert-Butylthio)-5-methylnicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(tert-Butylthio)-5-methylnicotinic acid involves its interaction with specific molecular targets. The tert-butylthio group can modulate the electronic properties of the nicotinic acid core, affecting its binding affinity to receptors or enzymes. The compound may inhibit certain enzymes by binding to their active sites or alter receptor activity by interacting with binding pockets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methylnicotinic acid: Similar structure but with a chloro group instead of a tert-butylthio group.

    5-Methylnicotinic acid: Lacks the tert-butylthio group, making it less hydrophobic.

    6-(tert-Butylthio)nicotinic acid: Similar but without the methyl group.

Uniqueness

6-(tert-Butylthio)-5-methylnicotinic acid is unique due to the presence of both the tert-butylthio and methyl groups, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.

Biological Activity

6-(tert-Butylthio)-5-methylnicotinic acid is an organic compound with a unique structure that includes a pyridine ring substituted with a tert-butylthio group and a carboxylic acid functional group. Its molecular formula is C12_{12}H15_{15}NO2_2S, and it has a molecular weight of approximately 239.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with nicotinic receptors, which are crucial in various physiological processes.

Structural Features

The distinct substitution pattern of this compound enhances its biological activity compared to other nicotinic acid derivatives. The presence of the tert-butylthio group at the 6-position and the methyl group at the 5-position significantly influence its chemical properties and biological interactions.

Compound Name Structure Features Unique Properties
5-Methylnicotinic acidNicotinic acid derivative without sulfurKnown for its role in neurotransmission
6-Methylthio-5-methylnicotinic acidContains methylthio instead of tert-butylthioDifferent solubility profile
3-(tert-Butylthio)-pyridinePyridine ring with tert-butylthio at position 3Potentially different receptor interactions
NicotineAlkaloid without additional substituentsStronger binding affinity to nicotinic receptors

Biological Activity

Research indicates that compounds similar to this compound may act as potential therapeutic agents due to their interactions with nicotinic receptors. These receptors are involved in various neurological functions, making this compound a candidate for further pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Nicotinic Receptor Modulation : The compound may enhance or inhibit the activity of nicotinic acetylcholine receptors (nAChRs), which are implicated in neurotransmission and neuroprotection.
  • Antioxidant Properties : Similar compounds have shown potential antioxidant effects, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : The carboxylic acid group may play a role in modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

  • Neuroprotective Effects : A study demonstrated that certain nicotinic acid derivatives exhibited neuroprotective properties in models of neurodegeneration, suggesting that this compound may similarly protect neuronal cells from damage .
  • Antitumor Activity : Research on structurally related compounds has indicated potential antitumor activities, particularly through apoptosis induction in cancer cells. This raises the possibility that this compound could exhibit similar effects .
  • Pharmacological Applications : The compound's unique structure suggests potential use in developing drugs targeting neurological disorders or as anti-inflammatory agents. Comparative analyses with other pyridine derivatives highlight its promising pharmacological profile .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

6-tert-butylsulfanyl-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO2S/c1-7-5-8(10(13)14)6-12-9(7)15-11(2,3)4/h5-6H,1-4H3,(H,13,14)

InChI Key

AATXFIVGWCRCOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1SC(C)(C)C)C(=O)O

Origin of Product

United States

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